molecular formula C4H8N4O B2603622 5-ethoxy-1H-1,2,4-triazol-3-amine CAS No. 87253-80-3

5-ethoxy-1H-1,2,4-triazol-3-amine

Cat. No.: B2603622
CAS No.: 87253-80-3
M. Wt: 128.135
InChI Key: CGNJBRBYZRWHKV-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C4H8N4O. It consists of a triazole ring system with an ethoxy group attached to the nitrogen atom at position 5 and an amino group at position 3.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1H-1,2,4-triazol-3-amine can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines, which can be prepared from aminoguanidine hydrochloride and ethyl orthoformate. The reaction typically requires heating under reflux conditions .

Another method involves the reaction of 1H-1,2,4-triazol-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced at the nitrogen atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazol-3-amine: This compound is structurally similar but lacks the ethoxy group at position 5.

    5-Amino-1H-1,2,4-triazole: This compound has an amino group at position 5 instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 5-ethoxy-1H-1,2,4-triazol-3-amine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for the development of new drugs and agrochemicals .

Properties

IUPAC Name

3-ethoxy-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJBRBYZRWHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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